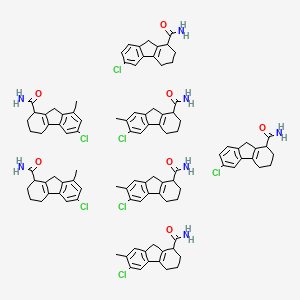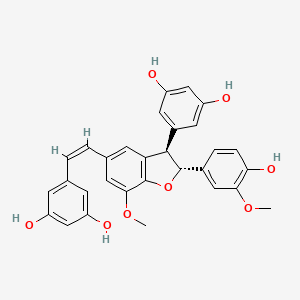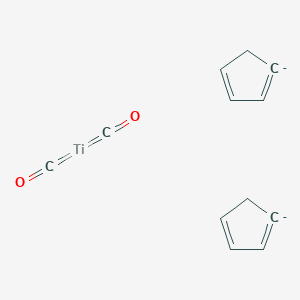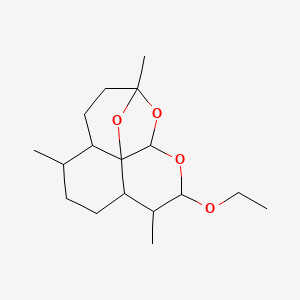
Arteether, 3-desoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arteether, 3-desoxy- is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Arteether is primarily used as an antimalarial drug, particularly effective against multidrug-resistant strains of Plasmodium falciparum . It is known for its rapid action and high efficacy in treating severe malaria cases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arteether, 3-desoxy- is synthesized from dihydroartemisinin. The process involves the etherification of dihydroartemisinin with ethanol in the presence of a Lewis acid catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of arteether involves large-scale synthesis using similar methods. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Arteether, 3-desoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the ether linkage, can produce analogs with different therapeutic profiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various alkyl halides and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various artemisinin derivatives, each with unique pharmacological properties. These derivatives are often evaluated for their efficacy against different strains of malaria .
Aplicaciones Científicas De Investigación
Arteether, 3-desoxy- has a wide range of scientific research applications:
Mecanismo De Acción
Arteether, 3-desoxy- exerts its antimalarial effects by interacting with heme, a byproduct of hemoglobin degradation in malaria parasites . This interaction generates reactive oxygen species, leading to oxidative damage and death of the parasite . The compound specifically targets the parasite’s calcium ATPase, disrupting calcium homeostasis and causing cell death .
Comparación Con Compuestos Similares
Arteether, 3-desoxy- is compared with other artemisinin derivatives such as:
Artemether: Similar in structure and function, but with different pharmacokinetic properties.
Artesunate: Known for its rapid action and high water solubility, making it suitable for intravenous administration.
Dihydroartemisinin: The active metabolite of many artemisinin derivatives, including arteether.
Arteether, 3-desoxy- is unique due to its high lipophilicity, making it ideal for intramuscular injection and providing sustained release of the active compound .
Propiedades
Fórmula molecular |
C17H28O4 |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
10-ethoxy-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane |
InChI |
InChI=1S/C17H28O4/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)21-16/h10-15H,5-9H2,1-4H3 |
Clave InChI |
QNIBYSJOIWYARP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C2CCC(C3C24C(O1)OC(O4)(CC3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


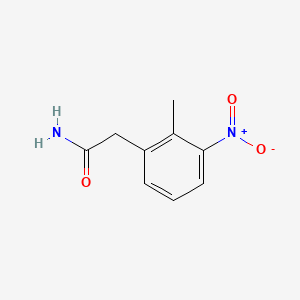
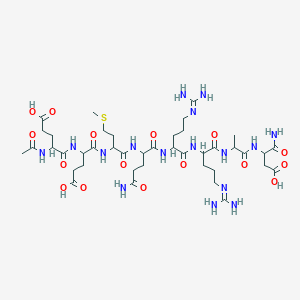
![[(trans)-8-Chloro-6-(2-chloro-3-methoxyphenyl)-1-(trifluoromethyl)-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepin-4-yl]acetic acid](/img/structure/B13402981.png)
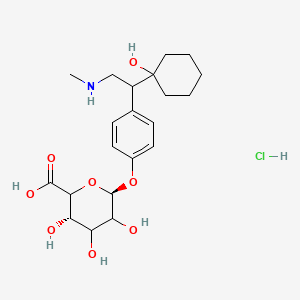
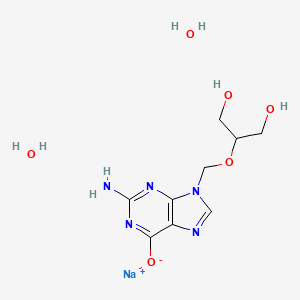
![2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;tetrahydrochloride](/img/structure/B13403006.png)
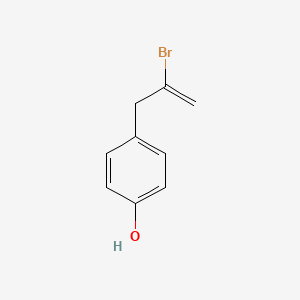
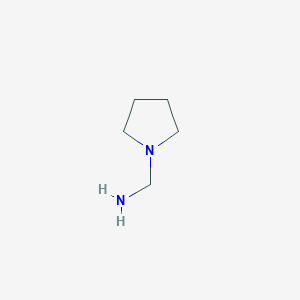
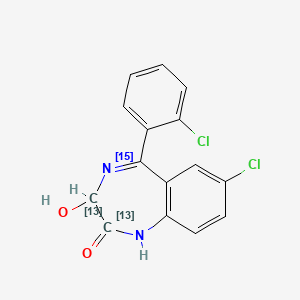
![2-[(2-Methoxyacetyl)(2-methoxy-1-methyl-2-oxoethyl)amino]-3-methylbenzoic Acid](/img/structure/B13403031.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
